(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile
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Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.295. The purity is usually 95%.
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Biological Activity
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile, a compound belonging to the class of benzoxazole derivatives, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C18H16N2O with a molecular weight of approximately 284.34 g/mol. Its structure features a benzoxazole ring which is known for various biological activities, including antimicrobial and anticancer properties.
Antitumor Activity
Recent studies have indicated that compounds containing benzoxazole moieties exhibit significant antitumor activities. For instance, a study focused on related benzoxazole derivatives demonstrated their ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in tumor proliferation and survival. The inhibition of this pathway can lead to reduced tumor growth in xenograft models .
Antimicrobial Properties
Benzoxazole derivatives have also been reported to possess antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in cell signaling pathways.
- Induction of Apoptosis : Studies suggest that benzoxazole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Study on Antitumor Effects
A notable case study involved the evaluation of a similar benzoxazole derivative in a mouse model. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size. The study concluded that the compound's efficacy was linked to its ability to enhance apoptosis and inhibit angiogenesis within tumors .
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of related benzoxazole compounds against clinical isolates of bacteria. The results indicated that these compounds exhibited potent activity against resistant strains, suggesting their potential as therapeutic agents in treating infections caused by multidrug-resistant bacteria .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-20-15-8-4-2-6-12(15)10-13(11-18)17-19-14-7-3-5-9-16(14)21-17/h2-10H,1H3/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXJVCYSMSTRFS-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.